![molecular formula C8H9ClN2S B2929564 苯并[b]噻吩-6-基肼盐酸盐 CAS No. 2230799-71-8](/img/structure/B2929564.png)

苯并[b]噻吩-6-基肼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

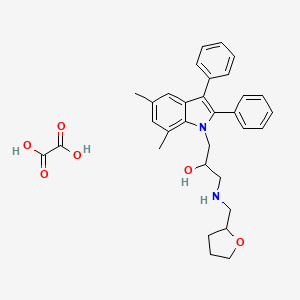

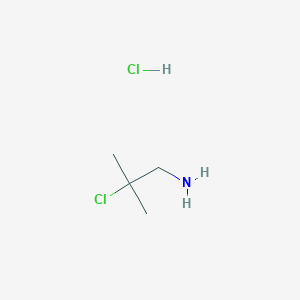

Benzo[b]thiophen-6-ylhydrazine hydrochloride is a derivative of benzothiophene . Benzothiophenes are aromatic heterocyclic compounds containing benzene and thiophene rings . They are present in a large number of natural and non-natural compounds and have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiophene derivatives has attracted intensive research due to their wide range of applicability . Various mild and efficient approaches for the synthesis of benzothiophenes have been developed over the years . Different catalysts and substrates have been applied for benzothiophene synthesis . An example of a synthesis method is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular formula of Benzo[b]thiophen-6-ylhydrazine hydrochloride is C8H8N2S.ClH . The InChI code is 1S/C8H8N2S.ClH/c9-10-7-2-1-6-3-4-11-8(6)5-7;/h1-5,10H,9H2;1H .Chemical Reactions Analysis

Reactions of aryne intermediates with a variety of sulfides are attractive methods for preparing a wide range of organosulfur compounds . In the 1980s, a pioneering study on the reaction between sulfides and benzyne intermediate (I) generated from benzenediazonium-2-carboxylate was reported .Physical And Chemical Properties Analysis

The molecular weight of Benzo[b]thiophen-6-ylhydrazine hydrochloride is 200.69 . It is a powder with a storage temperature at room temperature .科学研究应用

抗菌活性

苯并[b]噻吩衍生物已被合成并评估其作为抗菌剂的潜力。例如,新型 1,3,4-恶二唑衍生物对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌、铜绿假单胞菌、白色念珠菌和黑曲霉等病原体表现出显着的抗菌活性和中等的抗真菌活性。这些衍生物由苯并[b]噻吩酰氯合成,用肼合剂处理得到苯并[b]噻吩-碳肼,然后与各种芳香醛反应生成腙。这些化合物对金黄色葡萄球菌和枯草芽孢杆菌表现出的活性在某些情况下甚至优于标准药物环丙沙星 (Chawla 等人,2010).

抗癌活性

苯并[b]噻吩衍生物已被探索其抗癌特性。对与苯并[b]噻吩衍生物具有结构相似性的新型苯并噻唑酰肼的研究调查了它们可能的抗癌活性。这些研究突出了此类化合物在抑制各种细胞系(包括神经胶质瘤、肺腺癌、乳腺腺癌和结直肠腺癌细胞)中癌细胞生长的潜力,证明了苯并[b]噻吩衍生物在癌症研究中的多功能性 (Osmaniye 等人,2018).

材料科学

苯并[b]噻吩衍生物已被用于材料科学,特别是在光致变色材料的开发中。例如,1,2-双(苯并[b]噻吩-3-基)乙烯衍生物显示出热不可逆和抗疲劳的光致变色特性,可用于制造响应光照而变色的材料。此类特性在光学数据存储和智能窗口中具有应用 (Uchida 等人,1990).

膜靶向药物载体

某些苯并[b]噻吩衍生物的荧光特性表明它们具有作为膜靶向药物载体的潜力。当这些衍生物被脂质体包裹时,它们的荧光强度会显着增加,表明它们优先积累在膜中。此类特性有望用于开发针对细胞膜的新型抗癌药物 (Mazuryk 等人,2013).

安全和危害

The safety information available indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

Benzothiophene derivatives have been the subject of ongoing research due to their wide range of applications in medicinal chemistry . They have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Therefore, it is expected that research into the synthesis and applications of Benzo[b]thiophen-6-ylhydrazine hydrochloride and similar compounds will continue in the future.

属性

IUPAC Name |

1-benzothiophen-6-ylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.ClH/c9-10-7-2-1-6-3-4-11-8(6)5-7;/h1-5,10H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHSVKTXPPVYED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

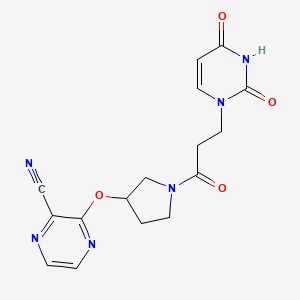

![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)

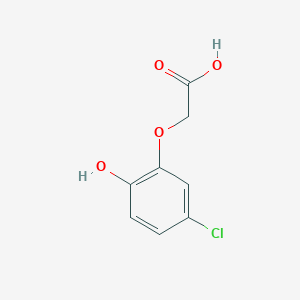

![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)

![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)

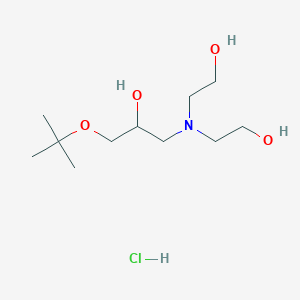

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)